N-[2-(1-Oxopropan-2-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-Oxopropan-2-yl)phenyl]acetamide is a chemical compound with the molecular formula C11H13NO2. It is known for its unique structure, which includes an acetamide group attached to a phenyl ring substituted with a 1-oxopropan-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide typically involves the reaction of 2-acetylbenzoic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-Oxopropan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for electrophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[2-(1-Oxopropan-2-yl)phenyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(1-oxo-1-phenylpropan-2-yl)benzamide
- N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide
Uniqueness
N-[2-(1-Oxopropan-2-yl)phenyl]acetamide is unique due to its specific structural features and the presence of both acetamide and 1-oxopropan-2-yl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
649558-95-2 |
---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-[2-(1-oxopropan-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C11H13NO2/c1-8(7-13)10-5-3-4-6-11(10)12-9(2)14/h3-8H,1-2H3,(H,12,14) |
InChI Key |
SEYBWNYSHATYIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)C1=CC=CC=C1NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.